molecular formula C18H16O6 B5015007 3-[2-(4-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[2-(4-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No. B5015007
M. Wt: 328.3 g/mol
InChI Key: ZLMPVBUDVJRLTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of related compounds involves oxidative cyclization techniques using catalysts like CuBr2 or CuCl2, leading to the formation of benzofuran-2(3H)-ones and benzofuran-3(2H)-ones from 1-(2-hydroxyphenyl)alkan-1-ones (Miyake et al., 2007). Such methodologies highlight the versatility of benzofuran synthesis, adaptable to various substrates to yield complex benzofuran structures.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the target compound, is characterized by the presence of aromatic rings and functional groups that significantly influence their chemical behavior. For example, X-ray crystallography studies have revealed the intricate details of such compounds, showing dihedral angles between aromatic rings and the presence of disordered methoxycarbonyl groups (Xian-you Wang et al., 2009). These structural features are crucial for understanding the chemical reactivity and interaction capabilities of benzofuran derivatives.

Chemical Reactions and Properties

Benzofuran compounds participate in a variety of chemical reactions, leveraging their unique structural features for functionalization and transformation. For example, radical scavenging activities have been observed in certain benzofuran derivatives, indicating their potential as antioxidants. This reactivity is attributed to the structural arrangement of the benzofuran core and its substituents, which affect their interaction with free radicals (Li Yee Then et al., 2017).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Crystallographic analysis provides insights into the intermolecular interactions and the arrangement of molecules in the solid state, which are critical for understanding the compound's physical behavior (Xian-you Wang et al., 2009).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including acidity, basicity, reactivity towards various reagents, and photostability, are determined by their molecular framework and functional groups. Studies have shown that these compounds can undergo a wide range of chemical transformations, highlighting their versatility and potential for application in various fields (Miyake et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzofuran derivatives have been found to exhibit luminescence properties, making them useful in fluorescent probes and biological imaging .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As a general rule, personal protective equipment should be worn when handling chemical compounds, and contact with skin, eyes, or clothing should be avoided .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. For example, if it exhibits luminescent properties like some other benzofuran derivatives, it could be further developed for use in biological imaging or as a fluorescent probe .

properties

IUPAC Name

3-[2-(4-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMPVBUDVJRLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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